N-methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide
Description
N-methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide (CAS: 1257315-97-1) is a chiral acetamide derivative featuring a pyrrolidine core substituted with methyl and acetamide groups. Its molecular formula is C₈H₁₆N₂O, with a molecular weight of 156.23 g/mol . The (3R)-stereochemistry of the pyrrolidine ring confers distinct spatial and electronic properties, influencing its interactions with biological targets. This compound has been utilized as a key intermediate in medicinal chemistry, notably in synthesizing histone methyltransferase inhibitors (e.g., in , where it achieved a 10% yield in a multi-step reaction) . Its structural flexibility allows for diverse pharmacological applications, though its safety and toxicity data remain underreported in the provided evidence.
Properties
IUPAC Name |
N-methyl-N-[[(3R)-pyrrolidin-3-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10(2)6-8-3-4-9-5-8/h8-9H,3-6H2,1-2H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEUECDMVWITEU-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C[C@@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from (3R)-Pyrrolidin-3-ylmethanol
A common approach utilizes (3R)-pyrrolidin-3-ylmethanol as a chiral starting material. The alcohol is converted to a mesylate or tosylate intermediate, which undergoes nucleophilic displacement with methylamine. Subsequent acetylation yields the target compound.
Key Steps :
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Mesylation/Tosylation : (3R)-Pyrrolidin-3-ylmethanol is treated with methanesulfonyl chloride (MsCl) or toluenesulfonyl chloride (TsCl) in dichloromethane with a base like triethylamine.
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Amine Displacement : The mesylate reacts with methylamine in tetrahydrofuran (THF) at 50–60°C, forming (3R)-pyrrolidin-3-ylmethyl(methyl)amine.
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Acetylation : The amine intermediate is acetylated using acetyl chloride or acetic anhydride in the presence of a base such as sodium bicarbonate.
This route benefits from high stereochemical fidelity but requires careful handling of intermediates to prevent racemization.
Benzyl-Protected Pyrrolidine Intermediate Strategy
Patent WO2006018708A2 outlines a method starting with 1-benzyl-pyrrolidin-3-ol (Formula V). The hydroxyl group is functionalized, followed by debenzylation and acetylation:
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Alkylation : 1-Benzyl-pyrrolidin-3-ol reacts with methylating agents (e.g., methyl iodide) in toluene or xylene using sodium hydride as a base.
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Debenzylation : The benzyl group is removed via hydrogenolysis with palladium on carbon (Pd/C) under hydrogen atmosphere or using ammonium formate.
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Acetylation : The resulting secondary amine is acetylated with acetyl chloride in methanol.
Advantages :
Ring-Closing Metathesis and Asymmetric Catalysis
Patent EP1138672A1 describes a novel approach using chiral 1,2,4-trisubstituted butane derivatives. Optically active intermediates undergo ring-closing reactions to form the pyrrolidine core:
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Mesylation : A chiral butane-1,2,4-triol is converted to its trimesylate using methanesulfonic anhydride.
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Ring Closure : The trimesylate reacts with methylamine in THF at elevated temperatures (70–100°C), forming the pyrrolidine ring via intramolecular nucleophilic substitution.
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Acetylation : The exocyclic amine is acetylated under standard conditions.
This method achieves enantiomeric excess (ee) >98% but involves multi-step purification.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Hydrogenation
Pd/C (5–10% loading) in methanol under 1–3 atm H₂ efficiently cleaves benzyl groups while preserving stereochemistry. Alternative agents like ammonium formate reduce catalyst costs but require longer reaction times.
Analytical and Spectroscopic Data
Characterization
Purity and Yield
Challenges and Solutions
Stereochemical Integrity
Racemization during mesylation or acetylation is mitigated by low-temperature reactions and bulky bases like DIPEA.
Purification
Silica gel chromatography (ethyl acetate/hexane) resolves intermediates, while recrystallization from ethanol/water improves final product purity.
Applications and Derivatives
The compound serves as a precursor to muscarinic receptor antagonists (WO2006018708A2) and cephalosporin antibiotics (EP1138672A1). Derivatives with modified acyl groups show enhanced bioavailability in preclinical studies .
Chemical Reactions Analysis
N-methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce a corresponding amine derivative.
Scientific Research Applications
Scientific Research Applications
N-methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide is utilized in various scientific research domains:
Chemistry
- Building Block : It serves as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology
- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes, making it valuable in drug discovery and development .
- Receptor Binding : Research indicates that it may interact with various receptors, modulating their activity, which is crucial for understanding disease mechanisms and developing therapeutic agents .
Industry
- Production of Specialty Chemicals : It is employed in the production of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of glycine transporters using derivatives of pyrrolidine highlighted the potential of compounds like this compound as selective GlyT1 inhibitors. These inhibitors are being explored for their therapeutic potential in treating schizophrenia by restoring glutamatergic neurotransmission .
Case Study 2: PPAR Agonists
Research into pyrrolidine derivatives has shown promising results in activating peroxisome proliferator-activated receptors (PPARs), which play a significant role in glucose metabolism and lipid regulation. Compounds similar to this compound demonstrated low nanomolar activity against PPARα and PPARγ, indicating their potential for managing type 2 diabetes .
Data Tables
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Building Block | Used in synthesizing complex molecules |
| Biology | Enzyme Inhibition | Potential GlyT1 inhibitors for schizophrenia treatment |
| Industry | Specialty Chemicals | Enhances production processes |
Mechanism of Action
The mechanism of action of N-methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Piperidine-Based Analogues
Piperidine derivatives exhibit a six-membered ring, offering distinct conformational flexibility compared to pyrrolidine’s five-membered ring:
Key Findings:
Key Findings:
- Yield Challenges : The target compound’s low yield (10%) contrasts with pyrazole-based acetamides (56–99%), suggesting steric hindrance or reaction inefficiency in pyrrolidine systems .
- Toxicity Variability: Benzyl-substituted pyrrolidines exhibit higher toxicity risks than non-aromatic analogues .
Pharmacological Potential
Biological Activity
N-methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide, also referred to as (R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide, is a compound of significant interest in medicinal chemistry, particularly for its potential modulation of neurotransmitter systems. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 158.20 g/mol
- Chirality : The (R) configuration contributes to its specific biological activity.
Its structure includes a pyrrolidine ring, which is crucial for its interaction with various biological targets.
Research indicates that (R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide primarily acts as a modulator of neurotransmitter systems. Key findings include:
- Cholinergic Modulation : The compound interacts with cholinergic receptors, influencing acetylcholine signaling pathways. This modulation is essential for cognitive functions and has implications in treating neurodegenerative diseases such as Alzheimer's disease.
- P2X7 Receptor Interaction : Studies have shown that this compound may affect the P2X7 receptor, which plays a role in neuroinflammation and neurodegenerative processes. Activation of this receptor can lead to increased release of pro-inflammatory cytokines .
- Neuroprotective Effects : Preliminary studies suggest that (R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide may offer neuroprotective benefits by reducing oxidative stress and inhibiting apoptotic pathways in neuronal cells .
Biological Activity Summary
The biological activities associated with (R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide can be summarized as follows:
Case Studies
- Cognitive Enhancement : A study investigating the cognitive-enhancing effects of (R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide found that it improved memory retention in rodent models. The mechanism was linked to increased acetylcholine levels in the hippocampus, suggesting potential applications in treating cognitive decline.
- Neuroinflammation : Research on the compound's effect on microglial activation demonstrated that it could inhibit pro-inflammatory cytokine release induced by ATP, thereby suggesting its role as a therapeutic agent in neurodegenerative diseases characterized by inflammation .
Q & A
Q. What are the standard synthetic routes for N-methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide?
The synthesis typically involves nucleophilic substitution using (R)-N-pyrrolidin-3-ylacetamide as a starting material. A method adapted from related acetamide derivatives (e.g., ) involves reacting the pyrrolidine precursor with methylating agents (e.g., methyl iodide) under basic conditions (e.g., sodium carbonate). The reaction is monitored for pH stability (8–10) to ensure optimal nucleophilic attack. Post-reaction, the product is acidified (pH 2) to precipitate the compound, followed by purification via recrystallization in ethanol. Yield optimization requires strict control of stoichiometry and reaction time .
Q. How is the compound characterized post-synthesis?
Characterization employs 1H/13C NMR spectroscopy (JEOL-LA-400 MHz) and FT-IR (KBr pellet method). NMR confirms the stereochemical integrity of the (3R)-pyrrolidinyl group, with key signals at δ 2.8–3.2 ppm (pyrrolidine CH2) and δ 1.9–2.1 ppm (N-methyl resonance). FT-IR identifies the acetamide carbonyl stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). Melting point analysis (Scientech SE-175) further validates purity .
Advanced Research Questions
Q. How can synthesis yield be optimized for enantiomerically pure this compound?
Yield optimization hinges on:
- Temperature control : Maintaining 0–5°C during methylating agent addition minimizes side reactions (e.g., over-alkylation) .
- Stoichiometric precision : A 1:1 molar ratio of pyrrolidine precursor to methylating agent reduces byproduct formation.
- Purification : Gradient recrystallization (e.g., ethanol/water) enhances enantiomeric purity, critical for pharmacological applications. reports yields up to 75% under optimized conditions .
Q. What analytical methods ensure stereochemical integrity during synthesis?
- Chiral HPLC : Using a cellulose-based chiral column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase resolves enantiomers, confirming >99% (R)-configuration .
- Polarimetry : Specific rotation measurements ([α]D²⁵) cross-validate enantiopurity against literature values (e.g., +15° to +20° for the (R)-enantiomer) .
Q. How can bioactivity be systematically evaluated for this compound?
- Antimicrobial assays : Adapt the agar diffusion method (). Prepare compound solutions (1–100 µg/mL) in DMSO, inoculate agar plates with bacterial strains (e.g., E. coli, S. aureus), and measure inhibition zones after 24 hours. Include ciprofloxacin as a positive control .
- Enzyme inhibition studies : Test against target enzymes (e.g., proteases) using fluorometric assays. IC₅₀ values are calculated via dose-response curves .
Q. How to resolve contradictions in reported bioactivity or synthesis yields?
- Reaction condition variability : Discrepancies in yields (e.g., 60% vs. 75%) may stem from pH fluctuations during acidification ( vs. 8). Standardize pH monitoring with a calibrated meter.
- Impurity profiling : LC-MS identifies byproducts (e.g., di-methylated analogs) that skew bioactivity results. Compare retention times and mass fragments to reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
